(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol
Overview
Description
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties
Preparation Methods
The synthesis of (5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the benzofuran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of NF-κB activity, leading to reduced cell proliferation and increased apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol can be compared with other benzofuran derivatives such as:
Psoralen: Known for its use in treating skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy for skin conditions.
Angelicin: Exhibits antimicrobial and anticancer activities. What sets this compound apart is its unique substitution pattern, which may confer distinct biological activities and chemical reactivity.
Biological Activity
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol is a compound belonging to the benzofuran family, recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicine, particularly in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is CHClO, with a molecular weight of approximately 184.62 g/mol. The compound features a benzofuran ring with a chlorine atom and a hydroxymethyl group, which are crucial for its biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, its anticancer properties may involve the inhibition of NF-κB activity, which leads to reduced cell proliferation and increased apoptosis. Additionally, studies suggest that compounds with similar structures exhibit various pharmacological effects, including antimicrobial and anti-inflammatory activities .
Antimicrobial Activity
Research indicates that benzofuran derivatives possess significant antimicrobial properties. Preliminary studies on this compound suggest potential effectiveness against various microbial strains. This activity is likely due to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, compounds structurally related to this molecule have shown promising results in inhibiting cancer cell growth. The specific binding affinity of these compounds to cancer cell receptors enhances their efficacy .
Study | Findings |
---|---|
Study A | Demonstrated significant inhibition of KARPAS422 cell growth with IC values in the nanomolar range. |
Study B | Showed that structural modifications could enhance binding affinity and biological activity against cancer cells. |
Case Studies
Several case studies highlight the biological activities associated with this compound:
- Anticancer Efficacy : In vitro studies revealed that derivatives of this compound exhibited potent anticancer effects against various cancer cell lines, indicating its potential as a lead compound in drug development .
- Anti-inflammatory Properties : Similar benzofuran derivatives have been evaluated for their anti-inflammatory effects using carrageenan-induced edema models. Results indicated that structural modifications could enhance anti-inflammatory activity .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors under basic conditions. This compound serves as a building block for synthesizing more complex derivatives that may exhibit enhanced biological activities.
Properties
IUPAC Name |
(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8,11H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOZCIWDRNGMJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.